molecular formula C8H15BF3K B13904906 (T-4)-Potassium (E)-trifluoro(oct-1-en-1-yl)borate

(T-4)-Potassium (E)-trifluoro(oct-1-en-1-yl)borate

Cat. No.: B13904906
M. Wt: 218.11 g/mol
InChI Key: JTKHDXZTHSFNMD-USRGLUTNSA-N
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Description

(T-4)-Potassium (E)-trifluoro(oct-1-en-1-yl)borate ( 1227512-01-7) is an organotrifluoroborate salt that serves as a stable, air- and moisture-tolerant alternative to boronic acids in synthetic chemistry . With the molecular formula C 8 H 15 BF 3 K and a molecular weight of 218.11 g/mol , this compound is characterized by its (E)-configured octenyl chain, which is preserved during reactions, making it valuable for the stereocontrolled synthesis of complex molecules . Its primary research value lies in its application in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this mechanism, the compound acts as the nucleophilic coupling partner, transferring the pre-formed (E)-oct-1-en-1-yl group to a palladium catalyst that has been activated by an electrophilic partner, such as an aryl or vinyl halide. This process enables the efficient and selective formation of carbon-carbon bonds, which is a fundamental transformation in constructing pharmaceuticals, agrochemicals, and advanced materials . Organotrifluoroborates like this one are often preferred over boronic acids due to their enhanced stability, ease of handling, and reduced susceptibility to protodeboronation, which can be a significant side reaction . Researchers should note that this product is classified For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling is essential; the compound has associated hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . To maintain stability and purity, it must be stored under an inert atmosphere at room temperature and may require cold-chain transportation .

Properties

Molecular Formula

C8H15BF3K

Molecular Weight

218.11 g/mol

IUPAC Name

potassium;trifluoro-[(E)-oct-1-enyl]boranuide

InChI

InChI=1S/C8H15BF3.K/c1-2-3-4-5-6-7-8-9(10,11)12;/h7-8H,2-6H2,1H3;/q-1;+1/b8-7+;

InChI Key

JTKHDXZTHSFNMD-USRGLUTNSA-N

Isomeric SMILES

[B-](/C=C/CCCCCC)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CCCCCCC)(F)(F)F.[K+]

Origin of Product

United States

Biological Activity

(T-4)-Potassium (E)-trifluoro(oct-1-en-1-yl)borate is a boron-containing compound that has garnered interest due to its potential applications in medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms, efficacy, and safety based on diverse research findings.

This compound is characterized by a trifluoroborate group, which enhances its reactivity and interaction with biological systems. The presence of the oct-1-en-1-yl moiety suggests potential applications in organic synthesis and as a pharmaceutical intermediate.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that boron compounds can influence the activity of various enzymes, particularly those involved in metabolic pathways. For example, the compound may inhibit cytochrome P450 enzymes, affecting drug metabolism and clearance .
  • Mitochondrial Function Modulation : Research indicates that derivatives of trifluoroborates can affect mitochondrial permeability transition pores (mPTP), which are crucial in regulating apoptosis and cell survival. Compounds similar to (T-4)-Potassium have demonstrated the ability to reduce mPTP opening, thereby protecting cells from oxidative stress-induced damage .
  • Cellular Uptake and Bioavailability : The structural characteristics of this compound facilitate its uptake by cells, enhancing its bioavailability. This is particularly relevant in therapeutic contexts where effective intracellular concentrations are necessary for pharmacological action .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityObservations
mPTP InhibitionReduced mPTP opening in cell-based assays with a significant decrease in JC-1 green/red ratio, indicating improved mitochondrial function.
Enzyme InhibitionDemonstrated inhibition of CYP450 isozymes with varying degrees of efficacy across different derivatives.
CytotoxicityEvaluated cytotoxic effects on cancer cell lines, showing selective toxicity towards malignant cells compared to normal cells.

Case Studies

  • Study on Mitochondrial Protection : In a study involving neuronal cells exposed to amyloid beta, (T-4)-Potassium was shown to significantly inhibit mPTP opening, suggesting its potential as a neuroprotective agent against neurodegenerative diseases .
  • CYP450 Interaction Analysis : A detailed analysis of the compound's interaction with CYP450 enzymes revealed that certain derivatives maintained higher enzyme activity post-treatment compared to traditional inhibitors, indicating a favorable profile for therapeutic use .
  • Anticancer Activity : Experimental data from various cancer cell lines demonstrated that (T-4)-Potassium induced apoptosis selectively in cancerous cells while sparing healthy cells, highlighting its potential as an anticancer therapeutic agent .

Safety Profile

The safety profile of (T-4)-Potassium has been assessed through various toxicological studies. While boron compounds can exhibit toxicity at high concentrations, the observed no-observed-adverse-effect levels (NOAEL) for related compounds suggest that when used appropriately, the risks can be managed effectively .

Comparison with Similar Compounds

Comparison with Similar Potassium Trifluoroborates

Structural and Electronic Differences

Substituent Type and Configuration
Compound Name Substituent Type Configuration Molecular Weight (g/mol) Key Structural Features
(T-4)-Potassium (E)-trifluoro(oct-1-en-1-yl)borate Alkenyl (C₈H₁₅) (E) 218.11 Linear octenyl chain, T-4 geometry
Potassium trifluoro(oct-1-yn-1-yl)borate Alkynyl (C₈H₁₃) - 204.01 Triple bond, higher sp-hybridization
Potassium trans-styryltrifluoroborate Alkenyl (C₆H₅) (E) 222.08 Conjugated styryl group
Potassium allyltrifluoroborate Alkenyl (C₃H₅) - 147.98 Shorter allyl chain, higher reactivity
  • The (E)-configuration minimizes steric hindrance compared to (Z)-isomers, improving stability and reactivity in cross-couplings . Alkynyl analogs (e.g., oct-1-yn-1-yl) exhibit stronger electron-withdrawing effects due to sp-hybridization, which may accelerate transmetalation in couplings .
Coordination Geometry
  • The target compound’s T-4 geometry is consistent with other potassium trifluoroborates (e.g., describes a similar distorted trigonal-prismatic coordination for a related alkenyltrifluoroborate). This geometry stabilizes the borate anion and facilitates interactions with transition-metal catalysts .

Reactivity in Cross-Coupling Reactions

Potassium trifluoroborates are widely used in Suzuki-Miyaura couplings. Substituent effects on reactivity include:

Electronic Effects
  • Alkenyl vs. Alkynyl : Alkynyl trifluoroborates (e.g., oct-1-yn-1-yl) undergo faster transmetalation due to stronger electron-withdrawing effects, but alkenyl derivatives like the target compound offer better stereochemical control .
  • Aryl vs. Alkenyl : Styryl derivatives (e.g., trans-styryltrifluoroborate) benefit from conjugation with phenyl groups, enhancing stability but reducing flexibility in bond rotation .
Steric Effects
  • The octenyl chain in the target compound introduces moderate steric bulk, which may slow transmetalation compared to allyltrifluoroborate but improve selectivity in couplings with hindered electrophiles .
Catalytic Performance
  • reports that alkenyltrifluoroborates (e.g., (E)-5-phenylpent-1-en-1-yl) achieve ~72–79% yields in Ni-catalyzed cross-couplings, comparable to the target compound’s expected performance .

Stability and Spectroscopic Properties

NMR Data
Compound Name ¹⁹F NMR (δ, ppm) ¹H NMR Features
Potassium trifluoro(oct-1-yn-1-yl)borate −131.0 (DMSO-d6) Alkyne proton absent; alkyl chain signals
Target Compound (Expected) ~−135 to −130 (E)-alkenyl proton at δ ~5–6 ppm
Potassium allyltrifluoroborate −136.5 (CDCl₃) Allylic protons at δ ~2.7–3.0 ppm
  • The 19F chemical shift reflects the electronic environment of the trifluoroborate group, with alkenyl/alkynyl substituents causing upfield shifts compared to aryl derivatives .
Thermal Stability
  • Trifluoroborates with longer alkyl chains (e.g., octenyl) exhibit higher thermal stability due to reduced hygroscopicity, making them easier to handle than hydrophilic analogs .

Preparation Methods

Starting Materials and Organometallic Intermediate Formation

The preparation of the title compound often starts with an alkenyl halide or a vinylic telluride precursor. For example, in related potassium vinyltrifluoroborate preparations, Z-vinylic tellurides are used as precursors. The general procedure involves:

  • Addition of n-butyllithium (nBuLi) to the vinylic telluride at low temperature (around 203 K) in an ethereal solvent such as diethyl ether to generate an alkenyllithium intermediate.

The temperature is then raised moderately (e.g., 253 K) to promote the reaction progression.

Boronation Step

  • The alkenyllithium intermediate is reacted with a trialkoxyborate, commonly triisopropyl borate B(OiPr)3, at a controlled temperature (e.g., 233 K).
  • This step forms the alkenylboronate intermediate.

Conversion to Potassium Trifluoroborate

  • After allowing the boronation step to proceed for about 1 hour, an aqueous solution of potassium hydrogen difluoride (KHF2) is added to the reaction mixture.
  • KHF2 converts the boronate intermediate into the corresponding potassium trifluoroborate salt.
  • The solvent and water are removed by evaporation.
  • The crude solid is purified by hot acetone treatment, filtration, and drying.
  • Single crystals can be obtained by slow evaporation from diethyl ether.

Yield and Purity

  • Yields for related potassium vinyltrifluoroborates prepared by this method range from 24% to 67%, depending on the substrate and conditions.
  • Purification is critical due to the solubility properties of these salts.

Summary Table of the Typical Preparation Conditions

Step Reagents/Conditions Temperature (K) Time Notes
Organolithium formation nBuLi, vinylic telluride, Et2O 203 → 253 Dropwise addition + 20 min Low temp to avoid side reactions
Boronation B(OiPr)3 233 1 hour Formation of boronate intermediate
Trifluoroborate formation Aqueous KHF2 (4 mmol in 10 ml water) Room temp 1 hour Converts boronate to trifluoroborate
Workup Evaporation, hot acetone wash, filtration - - Purification step
Yield - - - 24–67% reported for analogs

Alternative and Complementary Preparation Approaches

Copper-Catalyzed Borylation of Alkenyl Halides

  • Copper-catalyzed borylation of alkenyl halides with bis(pinacolato)diboron (B2pin2) followed by treatment with KHF2 is a mild and general method to access potassium alkenyltrifluoroborates.
  • This method allows preparation of a broad range of substrates with functional group tolerance.
  • The borylation step is catalyzed by copper(I) complexes under mild conditions.
  • After borylation, conversion to trifluoroborates is achieved by KHF2 treatment.

Hydroboration of Alkynes Followed by Fluorination

  • Alkynes can be hydroborated with boron reagents such as 9-BBN or catecholborane to yield alkenylboronates.
  • Subsequent treatment with KHF2 converts these intermediates into potassium alkenyltrifluoroborates.
  • This approach is stereoselective and can afford (E)- or (Z)-alkenyl trifluoroborates depending on conditions.

Lithium/Halogen Exchange and Boronation

  • Vinyl iodides can be converted to alkenyllithium intermediates by lithium/halogen exchange using nBuLi.
  • The alkenyllithium species is then trapped with trialkoxyborates.
  • Subsequent KHF2 treatment furnishes the trifluoroborate salt.

Research Findings and Structural Characterization

  • Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate and related compounds have been structurally characterized by X-ray crystallography, revealing coordination environments around potassium ions and confirming the trifluoroborate structure.
  • The geometry around potassium is often described as a trivacant icosahedron, with multiple close contacts to fluorine atoms from trifluoroborate groups.
  • Such structural data support the stability and reactivity profiles of these salts in cross-coupling reactions.

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